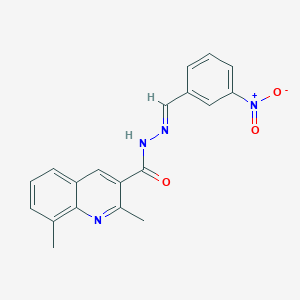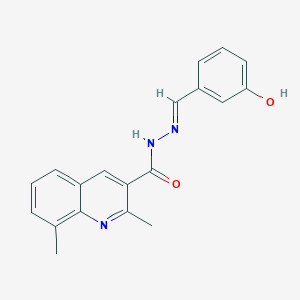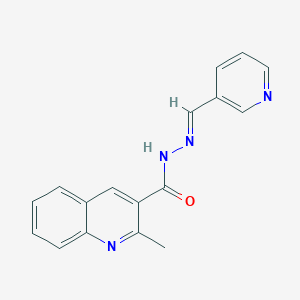![molecular formula C19H26N4O3 B306793 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide](/img/structure/B306793.png)
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide, also known as AZM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZM belongs to the class of hydrazide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide is not fully understood. However, it has been suggested that 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide exerts its anticancer effects by inducing apoptosis in cancer cells. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been reported to have anti-inflammatory and antioxidant properties, which may also contribute to its anticancer effects.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications.
実験室実験の利点と制限
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations associated with the use of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide in lab experiments. For example, the mechanism of action of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide for therapeutic use.
将来の方向性
There are several future directions for the research on 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide. One potential direction is to further investigate the mechanism of action of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide. This could help to identify new therapeutic applications for 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide and improve our understanding of its anticancer effects. Another direction is to study the potential use of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide in combination with other anticancer drugs. This could help to improve the efficacy of current cancer treatments and reduce the risk of drug resistance. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide for therapeutic use.
合成法
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been synthesized using several methods, including the reaction of 4-(4-morpholinyl)benzaldehyde with 2-azepanone in the presence of acetic acid and ethanol. Another method involves the reaction of 4-(4-morpholinyl)benzaldehyde with 2-azepanone in the presence of sodium hydroxide and ethanol. The final product is obtained after purification and recrystallization.
科学的研究の応用
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.
特性
製品名 |
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide |
|---|---|
分子式 |
C19H26N4O3 |
分子量 |
358.4 g/mol |
IUPAC名 |
2-(azepan-1-yl)-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-2-oxoacetamide |
InChI |
InChI=1S/C19H26N4O3/c24-18(19(25)23-9-3-1-2-4-10-23)21-20-15-16-5-7-17(8-6-16)22-11-13-26-14-12-22/h5-8,15H,1-4,9-14H2,(H,21,24)/b20-15+ |
InChIキー |
YYBXBMHMPYLVTF-HMMYKYKNSA-N |
異性体SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3 |
正規SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)

![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)


![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)

![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)